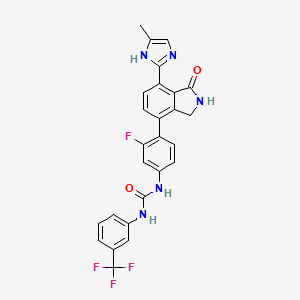
Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)-
Übersicht
Beschreibung
CG-806, also known as CG-026806, is a highly potent, non-covalent small molecule therapeutic agent, exhibiting a picomolar IC50 toward the FMS-like tyrosine kinase 3 with the Internal Tandem Duplication (FLT3-ITD and single-digit nanomolar IC50’s against Bruton’s tyrosine kinase (BTK) and its C481S mutant (BTK-C481S)). Further, CG-806 is a multi-targeted BTK / FLT3-ITD inhibitor as it impacts other relevant oncogenic targets, including the Aurora kinases (AURK), RET, MET, DDR2, and SRC kinases. CG-806 is currently being developed by Aptose Biosciences.
Wissenschaftliche Forschungsanwendungen
Chronic Lymphocytic Leukemia (CLL) Treatment
CG-806 has been identified as a pan-FLT3/pan-BTK inhibitor with significant implications in the treatment of CLL. It exhibits broad signaling inhibition in CLL cells, which could potentially overcome the limitations of current treatments like ibrutinib, especially in cases where resistance due to BTK or PLCG2 mutations occurs .
Mantle Cell Lymphoma (MCL) Therapy
In MCL, primary resistance to current BTK inhibitors is observed in a significant number of patients. CG-806 has shown broader and greater potency than ibrutinib against primary and cultured malignant B cells, indicating its potential as a more effective therapeutic option for MCL .
Acute Myeloid Leukemia (AML) Management
CG-806 is being developed for the treatment of AML. It targets FLT3 and other oncogenic kinases, which play a crucial role in the survival and proliferation of AML cells. The compound’s ability to inhibit these kinases suggests its utility in AML management .
B-Cell Lymphoma Treatment
The compound has demonstrated efficacy against various B-cell lymphoma types, including follicular lymphoma (FL) and diffuse large B cell lymphoma (DLBCL), by inhibiting cell proliferation and inducing apoptosis in malignant B cells .
Overcoming Ibrutinib Resistance
CG-806’s design allows it to target BTK without binding to the C481 residue, a common site for ibrutinib resistance mutations. This structural feature could make CG-806 an alternative treatment for patients who have developed resistance to ibrutinib .
Inhibition of Kinase Pathways in Myeloid Malignancies
Luxeptinib targets FLT3 and clusters of kinases operative in myeloid malignancies. Its range of kinase inhibition and cytotoxicity landscape ex vivo with AML patient samples, along with its efficacy in xenograft models, highlight its potential applications in this field .
Wirkmechanismus
Target of Action
CG-806 is a non-covalent pan-FMS like tyrosine kinase 3 (FLT3)/ Bruton’s Tyrosine Kinase (BTK) multi-kinase inhibitor . This small molecule was designed to inhibit the wild type (WT) and C481S mutant forms of BTK, as well as the WT and mutant forms (including the internal tandem duplication, ITD) of the FLT3 receptor tyrosine kinase .
Mode of Action
CG-806 was structurally designed to target BTK without binding to C481 residual, and target other oncogenic kinases . It inhibits FLT3 signaling, induces apoptosis, and eradicates MV4-11 tumors with no observed toxicity in murine xenograft models .
Biochemical Pathways
CG-806 inhibits cell proliferation and induces apoptosis with a potency that was 50-6,000 times greater than that of ibrutinib when tested against 14 established malignant B-cell lines in vitro . It suppresses BCR signaling pathways (LYN, SYK, BTK, AKT, ERK), MAP kinases, and other oncogenic pathways in cell lines and primary leukemic cells .
Pharmacokinetics
CG-806 is an orally active compound . It demonstrates favorable steady state pharmacokinetics evidenced by stable trough plasma concentrations reached by Day 8 in the first two patients treated at dose levels 1 and 2 .
Result of Action
CG-806 inhibited the proliferation of MEC-1 CLL cells with an IC 50 of 32.0 nM (95% confidence interval (CI): 18.7 to 52.8 nM) compared to 3773 nM for ibrutinib (95% CI, 2427 to 6381 nM) . CG-806 induced MEC-1 cell death in a dose- and time-dependent manner, with 0.1 µM CG-806 completely abrogating cell viability such that the total number of viable cells never rose over baseline .
Action Environment
The activity and therapeutic potential of CG-806 were evaluated on primary CLL cells in co-culture with nurselike cells (NLC), an in vitro model that resembles the lymph node microenvironment .
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRZWTVMUHQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1370466-81-1 | |
| Record name | CG-026806 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



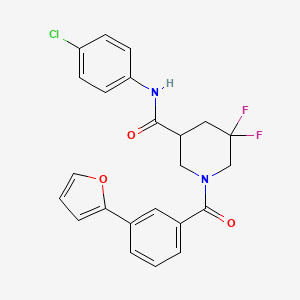
![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)
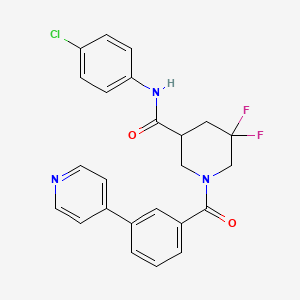
![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)
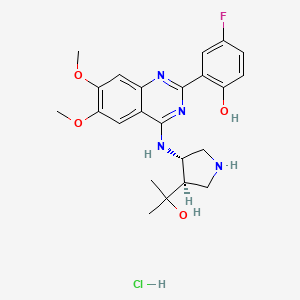
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
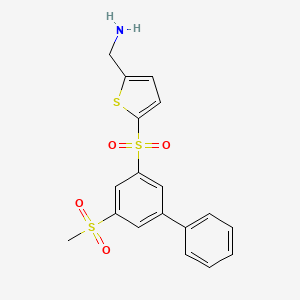
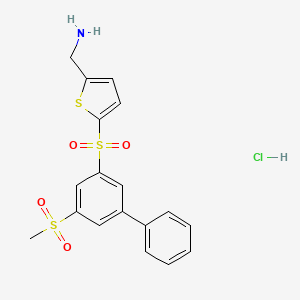
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)


![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
